8-Bromo-1-chloro-5-methoxyisoquinoline is a heterocyclic organic compound characterized by the presence of bromine, chlorine, and methoxy functional groups attached to an isoquinoline core. Its molecular formula is with a molecular weight of 272.53 g/mol. This compound is classified as a pharmaceutical intermediate and has potential applications in medicinal chemistry.
8-Bromo-1-chloro-5-methoxyisoquinoline falls under the category of isoquinoline derivatives, which are known for their diverse biological activities. It is primarily studied for its potential use in drug development and as an intermediate in organic synthesis.
The synthesis of 8-Bromo-1-chloro-5-methoxyisoquinoline involves several chemical reactions, typically starting from readily available isoquinoline derivatives.
The detailed synthetic route may vary based on the specific conditions and reagents used, which can affect yield and purity.
The molecular structure of 8-Bromo-1-chloro-5-methoxyisoquinoline features a bicyclic isoquinoline framework with substituents at specific positions:
The structural representation can be described using SMILES notation: COC1=CC=CC2=C1C(Br)=CN=C2Cl .
8-Bromo-1-chloro-5-methoxyisoquinoline can participate in various chemical reactions typical for isoquinoline derivatives:
These reactions are critical for modifying the compound to enhance its biological activity or alter its pharmacological properties.
The mechanism of action for compounds like 8-Bromo-1-chloro-5-methoxyisoquinoline often involves interaction with biological targets such as enzymes or receptors:
Research into its specific mechanisms is ongoing, focusing on its potential therapeutic effects against various diseases.
Safety data indicates that it may cause skin irritation and eye irritation upon contact . Proper handling precautions should be taken during synthesis and use.
8-Bromo-1-chloro-5-methoxyisoquinoline has potential applications in:
Ongoing research continues to explore its full potential within medicinal chemistry and related fields, making it a compound of interest for future studies.
The synthesis of 8-bromo-1-chloro-5-methoxyisoquinoline (CAS 1690846-94-6/1784639-12-8) relies on sequential halogenation and methoxylation reactions. A common approach begins with ortho-lithiation of protected 3-chlorophenylethylamine, leveraging the chloro substituent’s directing effect for regioselective bromination. Subsequent formylation and acid-mediated cyclization yield the 1-chloro-3,4-dihydroisoquinoline core [1]. Bromination at C8 is achieved using N-bromosuccinimide (NBS) under radical conditions, followed by aromatization and methoxylation via nucleophilic substitution (SNAr) with sodium methoxide. This pathway faces challenges in controlling bromination position, as competing reactions may form 6-bromo isomers. Optimization requires precise temperature control (–78°C during lithiation) and stoichiometric adjustments to minimize dihalogenated byproducts [1] [5].
Regioselectivity is critical for installing bromo and chloro groups at C8 and C1. The isoquinoline scaffold’s inherent electronic asymmetry allows selective bromination at C5/C8 positions when blocked with directing groups. For example, 5-bromo-8-methoxyisoquinoline undergoes ortho-directed lithiation at C4, followed by chlorination with hexachloroethane to yield 4-bromo-1-chloro-8-methoxyisoquinoline (CAS 1784639-12-8) [3] [6]. Alternatively, Pomeranz-Fritsch cyclization of 2-chloro-5-bromobenzaldehyde with aminoacetal derivatives affords 8-bromo-1-chloroisoquinoline, though yields are suboptimal (≤6%) [1]. Modern strategies employ Friedel-Crafts acylation/cyclization (e.g., using oxalyl chloride) to achieve 60% yields in tetrahydroisoquinoline precursors, which are oxidized to target dihydroisoquinolines [1].
Table 1: Synthetic Routes to 8-Bromo-1-chloro-5-methoxyisoquinoline
| Method | Starting Material | Key Steps | Yield | Regioselectivity Issue |
|---|---|---|---|---|
| Ortho-Lithiation/Bromination | 3-Chlorophenylethylamine | Protection, lithiation, bromination | 45–65% | Competing C6 bromination |
| Pomeranz-Fritsch Cyclization | 2-Chloro-5-bromobenzaldehyde | Schiff base formation, acid cyclization | 6% | Low efficiency, isomer formation |
| Friedel-Crafts Acylation | 2-(4-Ethoxybenzyl)benzene | AlCl₃-mediated cyclization | 60% | Requires oxidation step |
Methoxylation at C5 proceeds via SNAr, where solvent polarity and catalysts significantly impact kinetics. In dimethylformamide (DMF), methoxide substitution of 8-bromo-1,5-dichloroisoquinoline achieves 89% conversion at 80°C. Adding Lewis acids (e.g., AlCl₃ or BiCl₃) enhances electrophilicity at C1, accelerating chlorine displacement 3-fold [7]. Conversely, non-polar solvents (toluene) suppress anion solvation, reducing yields to ≤40%. Catalytic systems using phase-transfer agents (tetrabutylammonium iodide) in dichloromethane/water biphasic mixtures improve mass transfer, boosting yields to 82% [7]. For bromination, iron(III) chloride in acetonitrile minimizes polybromination by moderating Br⁺ release from NBS [4].
Brominating agents exhibit distinct reactivity profiles:
Table 2: Bromination Agent Performance Metrics
| Agent | Reaction Conditions | Yield | Byproduct Formation | Scalability |
|---|---|---|---|---|
| NBS | CCl₄, 40°C, dark | 70–75% | Moderate (≤15%) | High |
| Br₂ | AcOH, 0°C | 55–60% | High (25–30%) | Moderate |
| BCDMH | H₂O/CH₂Cl₂, FeCl₃, 25°C | 80–85% | Low (≤5%) | High |
Scaling synthesis poses three key challenges:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: